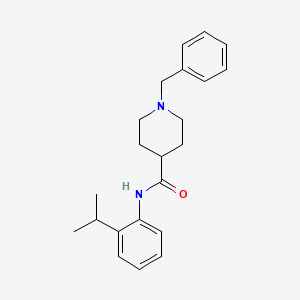![molecular formula C20H24ClN5O B6111868 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6111868.png)
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as CBPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CBPP is a pyrimidine derivative that has been synthesized and studied extensively.
作用機序
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to have various biochemical and physiological effects. Studies have shown that 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is also relatively easy to synthesize and can be obtained in large quantities. However, 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has certain limitations for lab experiments. It is a highly reactive compound and can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the study of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One of the most promising directions is the development of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine-based drugs for the treatment of cancer. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has shown potent anti-cancer activity in preclinical studies and has the potential to be developed into a new class of anti-cancer drugs. Another future direction is the study of the mechanism of action of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. Further studies are needed to elucidate the signaling pathways that are activated by 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine and the enzymes that are targeted by 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.
合成法
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine can be synthesized using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazinyl chloride, which is then reacted with 6-(1-piperidinyl)pyrimidine to form 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.
科学的研究の応用
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been studied extensively for its potential applications in various fields. One of the most promising applications of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is in the field of cancer research. Studies have shown that 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has potent anti-cancer activity and can induce apoptosis in cancer cells.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-16(5-7-17)20(27)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-8-2-1-3-9-24/h4-7,14-15H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQKCESSTTUHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6111793.png)
![8-methoxy-2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6111795.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6111802.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-furyl)propanamide](/img/structure/B6111803.png)
![5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6111808.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6111816.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6111821.png)
![5-[3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6111839.png)
![2,2-dimethyl-N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B6111850.png)
![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111854.png)

![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
![2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111893.png)